Diaminopyridine analog 4
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Overview
Description
BB-22 3-carboxyindole metabolite is a significant metabolite of the synthetic cannabinoid BB-22. This compound is detectable in both serum and urine and is primarily used in forensic and research applications . BB-22, the parent compound, is known for its high affinity towards cannabinoid receptors, making its metabolites crucial for understanding its pharmacokinetics and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BB-22 3-carboxyindole metabolite involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with various reagents under specific conditions. The detailed synthetic route and reaction conditions are not widely published, but it generally involves standard organic synthesis techniques such as esterification, amidation, and cyclization .
Industrial Production Methods
it is typically synthesized in specialized laboratories equipped with the necessary facilities for handling synthetic cannabinoids and their metabolites .
Chemical Reactions Analysis
Types of Reactions
BB-22 3-carboxyindole metabolite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BB-22 3-carboxyindole metabolite is primarily used in forensic toxicology to detect and quantify the presence of BB-22 in biological samples. It is also used in research to study the pharmacokinetics and metabolism of synthetic cannabinoids. Additionally, it has applications in clinical toxicology and drug testing .
Mechanism of Action
The mechanism of action of BB-22 3-carboxyindole metabolite is not well-documented. as a metabolite of BB-22, it is likely to interact with cannabinoid receptors in the body. BB-22 itself is known to have a high affinity for cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
PB-22: An analog of BB-22, structurally similar but with different pharmacokinetic properties.
5-fluoro PB-22: A derivative of PB-22 with a fluorine atom, leading to different metabolic pathways.
JWH-018: A first-generation synthetic cannabinoid with a different core structure but similar receptor affinity .
Uniqueness
BB-22 3-carboxyindole metabolite is unique due to its specific structure and metabolic pathway. It retains the core structure of BB-22, which includes an 8-hydroxyquinoline group replacing the naphthalene group found in JWH-018. This structural difference contributes to its distinct pharmacokinetic and toxicological properties .
Properties
Molecular Formula |
C24H26N8O2S2 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
N-[1-[5-[6-(1,3-benzothiazol-6-ylamino)-4-(propan-2-ylamino)pyridin-3-yl]-1,3,4-thiadiazole-2-carbonyl]pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C24H26N8O2S2/c1-13(2)27-19-9-21(29-15-4-5-18-20(8-15)35-12-26-18)25-10-17(19)22-30-31-23(36-22)24(34)32-7-6-16(11-32)28-14(3)33/h4-5,8-10,12-13,16H,6-7,11H2,1-3H3,(H,28,33)(H2,25,27,29) |
InChI Key |
OYYXHUJLHDYELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1C2=NN=C(S2)C(=O)N3CCC(C3)NC(=O)C)NC4=CC5=C(C=C4)N=CS5 |
Origin of Product |
United States |
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